N-(4-pyridinylmethyl)-2-naphthamide
Description
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.3g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-12-13-7-9-18-10-8-13)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,19,20) |
InChI Key |
QGQQQWHKFXBJBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Similarities and Differences
The compound shares structural motifs with several analogs, including:
2.1.1. N-(2-Chloro-4-nitrophenyl)-2-naphthamide (Compound 58)
- Core Structure : Both compounds retain the 2-naphthamide backbone.
- Substituent Variation : Compound 58 replaces the 4-pyridinylmethyl group with a 2-chloro-4-nitrophenyl moiety.
- Synthetic Yield: 52% for Compound 58 vs. variable yields for pyridinylmethyl analogs (e.g., 10–53% in ), suggesting substituent-dependent reactivity .
2.1.2. Motesanib (AMG 706)
- Core Structure : Motesanib features a pyridinecarboxamide core instead of naphthamide.
- Key Substituent: Shares the 4-pyridinylmethylamino group, critical for antiangiogenic activity .
2.1.3. XE-991 Dihydrochloride
- Core Structure: Anthracenone-based, distinct from the naphthamide scaffold.
- Substituent : Contains two 4-pyridinylmethyl groups, demonstrating the versatility of this substituent in targeting ion channels (e.g., Kv7 potassium channels) .
2.4. Data Table: Key Comparators
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